beta-Amyloid (31-35)

Description

BenchChem offers high-quality beta-Amyloid (31-35) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (31-35) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

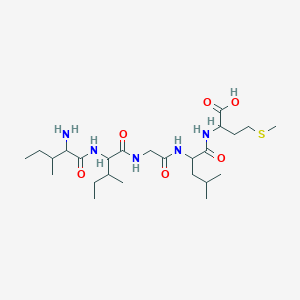

2-[[2-[[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H47N5O6S/c1-8-15(5)20(26)23(33)30-21(16(6)9-2)24(34)27-13-19(31)28-18(12-14(3)4)22(32)29-17(25(35)36)10-11-37-7/h14-18,20-21H,8-13,26H2,1-7H3,(H,27,34)(H,28,31)(H,29,32)(H,30,33)(H,35,36) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMDGLWRNBGRYQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H47N5O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

545.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance and Challenges of Synthesizing Aβ(31-35)

An In-Depth Technical Guide to the Synthesis and Purification of β-Amyloid (31-35) Peptide

The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease, with its aggregation into oligomers and fibrils being a primary hallmark of the condition.[1][2] The specific fragment Aβ(31-35), with the sequence H₂N-Ile-Ile-Gly-Leu-Met-COOH, represents the shortest segment of the full-length peptide that retains significant neurotoxic activity.[3] Its importance in research lies in its use as a model system to study the fundamental mechanisms of Aβ aggregation, neurotoxicity, and to screen for potential therapeutic inhibitors.

However, the synthesis of Aβ(31-35) is not without its challenges. The sequence is highly hydrophobic due to the presence of two isoleucine residues and one leucine residue, which can lead to poor solubility and aggregation during synthesis.[4][5] Furthermore, the C-terminal methionine (Met) residue is highly susceptible to oxidation during the final cleavage step, which can compromise the biological activity of the peptide.[2][6][7]

This guide provides a comprehensive, field-proven methodology for the successful synthesis, purification, and characterization of Aβ(31-35), focusing on the chemical rationale behind each procedural choice to ensure the highest probability of obtaining a pure, biologically active product.

Part 1: Solid-Phase Peptide Synthesis (SPPS) of Aβ(31-35)

The backbone of modern peptide synthesis is the Solid-Phase Peptide Synthesis (SPPS) methodology, which builds the peptide chain from the C-terminus to the N-terminus while it is anchored to a solid polymer support (resin).[8] For Aβ(31-35), the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the preferred approach due to its milder deprotection conditions compared to the Boc/Bzl strategy.[9]

The Chemistry of Fmoc SPPS

The synthesis is a cyclical process involving two key steps:

-

Fmoc Deprotection: The Nα-Fmoc protecting group is removed using a mild base, typically a solution of 20% piperidine in N,N-dimethylformamide (DMF), to expose a free amine.[4]

-

Amino Acid Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent and then reacted with the free amine on the growing peptide chain to form a new peptide bond.

This cycle is repeated for each amino acid in the sequence.

Experimental Workflow: SPPS of Aβ(31-35)

The workflow diagram below illustrates the cyclical nature of the Fmoc SPPS protocol.

Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Cycle.

Detailed Synthesis Protocol

This protocol is designed for a standard automated peptide synthesizer.

| Step | Action | Reagents & Conditions | Rationale & Key Insights |

| 1. Resin Selection & Loading | Start with the C-terminal amino acid pre-loaded onto the resin. | Resin: Fmoc-Met-Wang resin. | The Wang resin is selected to yield a peptide with a free carboxylic acid at the C-terminus upon cleavage. |

| 2. Swelling | Swell the resin. | DMF, 30 minutes. | Proper swelling is crucial for ensuring that all reactive sites within the polymer matrix are accessible to reagents. |

| 3. First Deprotection | Remove the Fmoc group from Methionine. | 20% Piperidine in DMF, 2 x 10 min. | This exposes the N-terminal amine of Met, making it ready to couple with Leucine. |

| 4. Washing | Remove residual piperidine and byproducts. | 5 x DMF washes. | Thorough washing is critical to prevent neutralization of the subsequent coupling reagents. |

| 5. Coupling: Leucine | Couple Fmoc-Leu-OH. | 4 eq. Fmoc-Leu-OH, 3.9 eq. HBTU, 8 eq. DIPEA in DMF. 45 min reaction. | HBTU is a highly efficient coupling reagent that minimizes the risk of racemization. DIPEA is a non-nucleophilic base required to activate the reaction. |

| 6. Washing | Remove excess reagents. | 5 x DMF washes. | Prepares the resin for the next deprotection cycle. |

| 7. Repeat Cycles | Repeat steps 3-6 for the remaining amino acids in order: Glycine, Isoleucine, Isoleucine. | Fmoc-Gly-OH, Fmoc-Ile-OH. | The hydrophobic nature of Isoleucine can sometimes lead to incomplete coupling. Using a double coupling strategy for these residues is a prudent choice to maximize yield. |

| 8. Final Wash & Dry | Prepare the peptidyl-resin for cleavage. | DMF washes, followed by Dichloromethane (DCM) washes, then dry under vacuum. | DCM is used to shrink the resin and remove DMF before drying. |

Part 2: Cleavage and Deprotection: Protecting Methionine

The final step of SPPS is to cleave the peptide from the resin and simultaneously remove all side-chain protecting groups. This is accomplished with a strong acid, typically trifluoroacetic acid (TFA). However, for methionine-containing peptides, standard TFA cocktails can cause significant oxidation of the thioether side chain to methionine sulfoxide (Met(O)), yielding a +16 Da mass impurity.[7]

The Problem: Methionine Oxidation

During acidolysis, reactive carbocations are generated from the cleavage of tBu-based protecting groups. These species can be scavenged, but oxidizing species can still be present, readily attacking the electron-rich sulfur atom of methionine.

The Solution: A Scavenger-Rich Cocktail

To prevent this, a specialized cleavage cocktail containing reducing agents and scavengers is mandatory. Reagent H was specifically developed to minimize methionine oxidation.[6][10][11]

| Reagent | Reagent H Composition | Purpose |

| Trifluoroacetic Acid (TFA) | ~81% | Strong acid for cleavage and deprotection. |

| Phenol | 5% | Carbocation scavenger. |

| Thioanisole | 5% | Carbocation scavenger, helps prevent Met S-alkylation. |

| 1,2-Ethanedithiol (EDT) | 2.5% | Potent scavenger and reducing agent. |

| Water | 3% | Scavenger, facilitates removal of some protecting groups. |

| Dimethylsulfide (DMS) | 2% | Reduces any Met(O) that may form.[12] |

| Ammonium Iodide (NH₄I) | 1.5% (w/w) | Acts as a reducing agent to prevent oxidation.[6][10] |

Studies have shown that standard cocktails can result in 15% to 55% methionine sulfoxide, whereas Reagent H can yield crude peptides with no detectable oxidation.[6][7][10]

Cleavage Protocol

-

Place the dried peptidyl-resin (~0.1 mmol) in a reaction vessel.

-

Add 10 mL of ice-cold Reagent H.

-

Stir the mixture at room temperature for 3-4 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Precipitate the crude peptide by adding the TFA solution dropwise into a 50 mL conical tube filled with cold diethyl ether.

-

Centrifuge the mixture (3000 x g, 10 min), discard the supernatant, and wash the peptide pellet twice more with cold ether.

-

Dry the white peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 3: Purification by Reverse-Phase HPLC (RP-HPLC)

The crude peptide contains the desired product along with deletion sequences and other impurities from the synthesis. RP-HPLC is the gold standard for purifying peptides to the high degree (>95%) required for biological assays.[13][14]

Principles of RP-HPLC for Peptides

RP-HPLC separates molecules based on their hydrophobicity. A hydrophobic stationary phase (typically a C18 column) is used with a polar mobile phase. Peptides are eluted by a gradient of increasing organic solvent (acetonitrile), with more hydrophobic peptides eluting later.[14] Trifluoroacetic acid (TFA) is added to both mobile phases as an ion-pairing agent, which sharpens peaks and improves resolution.

Purification Workflow

Caption: From Crude Peptide to Purified Product via RP-HPLC.

Detailed Purification Protocol

| Parameter | Specification | Rationale & Key Insights |

| Column | Preparative C18, 5-10 µm particle size, 100-300 Å pore size. | C18 provides the necessary hydrophobicity to retain the peptide. Larger pore sizes are essential for peptides to access the stationary phase. |

| Mobile Phase A | 0.1% (v/v) TFA in HPLC-grade Water. | The aqueous phase. |

| Mobile Phase B | 0.1% (v/v) TFA in HPLC-grade Acetonitrile (ACN). | The organic phase for eluting the peptide. |

| Flow Rate | ~10-20 mL/min (for preparative scale). | Adjusted based on column diameter. |

| Detection | UV absorbance at 220 nm. | The peptide bond absorbs strongly at this wavelength, allowing for sensitive detection. |

| Gradient | Example: 20-60% B over 40 minutes. | A shallow gradient is crucial for separating the highly hydrophobic Aβ(31-35) from closely-eluting failure sequences. The exact gradient must be optimized empirically. |

Procedure:

-

Dissolve the crude peptide in a minimal volume of a solvent mixture like 50% ACN/Water.

-

Inject the filtered solution onto the equilibrated C18 column.

-

Run the optimized gradient and collect 1-minute fractions.

-

Analyze an aliquot of each major peak-containing fraction by analytical HPLC and mass spectrometry to identify those containing the pure product.

-

Pool the fractions with >95% purity.

-

Freeze the pooled fractions and lyophilize for 24-48 hours to obtain a dry, fluffy white powder.

Part 4: Characterization and Quality Control

Final validation of the synthesized peptide is a non-negotiable step to ensure its identity and purity.

Mass Spectrometry

Mass spectrometry (MS) is used to confirm that the synthesized peptide has the correct molecular weight.[15][16] Techniques like MALDI-TOF or ESI-LC/MS are standard.[17]

| Parameter | Theoretical Value for Aβ(31-35) |

| Sequence | Ile-Ile-Gly-Leu-Met |

| Formula | C₂₄H₄₅N₅O₆S |

| Average Mass | 531.72 Da |

| Monoisotopic Mass | 531.3114 Da |

A successful synthesis will show a major peak in the mass spectrum corresponding to this mass. Key impurities to look for would be Met+16 (methionine sulfoxide) or deletion sequences (e.g., -Gly, -Leu).

Analytical RP-HPLC

Analytical HPLC is used to determine the final purity of the peptide.[13] A small amount of the lyophilized product is run on an analytical C18 column with a fast gradient. Purity is calculated by integrating the area of the product peak relative to the total area of all peaks detected at 220 nm. The industry standard for research-grade peptides is a purity of >95%.

Conclusion

The synthesis of the Aβ(31-35) fragment, while seemingly straightforward, requires careful attention to the challenges posed by its hydrophobicity and the reactivity of its C-terminal methionine. By employing the Fmoc-SPPS strategy, utilizing a specialized methionine-protecting cleavage cocktail like Reagent H, and developing a shallow, optimized RP-HPLC gradient, researchers can reliably produce high-purity Aβ(31-35). Rigorous quality control via mass spectrometry and analytical HPLC is the final, essential step to validate the product, ensuring that subsequent biological studies are conducted with a well-defined and authentic peptide, thereby generating trustworthy and reproducible data in the critical field of Alzheimer's research.

References

-

K. B. A new cocktail has been developed for cleavage and deprotection of methionine-containing peptides synthesized by 9-fluorenylmethoxycarbonyl (Fmoc)-based solid-phase peptide synthesis methodology. PubMed, [Link]

-

LifeTein. Revolutionizing Peptide Synthesis: A Breakthrough Cocktail For Methionine-Containing Peptides. LifeTein, [Link]

-

GO-Bio. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. GO-Bio, [Link]

-

Semantic Scholar. A cleavage cocktail for methionine-containing peptides. Semantic Scholar, [Link]

-

de la Torre, B. G., & Albericio, F. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection. ACS Omega, [Link]

-

BrightFocus Foundation. Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry. BrightFocus Foundation, [Link]

-

Suresh, V. et al. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support. PubMed, [Link]

-

Walsh, D. M. et al. Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. NIH Public Access, [Link]

-

AAPPTEC. Peptide Synthesis - FAQ. AAPPTEC, [Link]

-

Hartmann, L. et al. Synthesis and Aggregation of Polymer‐Amyloid β Conjugates. ResearchGate, [Link]

-

Collet, C. et al. Innovative SALDI mass spectrometry analysis for Alzheimer's disease synthetic peptides detection. PubMed, [Link]

-

Castelletto, V. The amyloid beta peptide: a chemist's perspective. Role in Alzheimer's and fibrillization. SciSpace, [Link]

-

University of Oulu. AGGREGATION STUDIES, DESIGN AND SYNTHESIS OF AMYLOID BETA-PEPTIDE FRAGMENTS AND THEIR DERIVATIVES. University of Oulu, [Link]

-

Fawzi, N. L. et al. A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. PubMed Central, [Link]

-

Leite, J. P. et al. Aβ31–35 Decreases Neprilysin-Mediated Alzheimer's Amyloid-β Peptide Degradation. ACS Chemical Neuroscience, [Link]

-

Wu, Y. et al. Characterization of Synthetic Peptides by Mass Spectrometry. PubMed, [Link]

-

Cain, J. P. et al. Efficient synthesis and characterisation of the amyloid beta peptide, Aβ1–42, using a double linker system. Organic & Biomolecular Chemistry, [Link]

-

Haque, M. A., & Park, I. S. An expeditious and facile method of amyloid beta (1–42) purification. PLOS One, [Link]

-

Oulu University Library. Di-caffeoylquinic acid: a potential inhibitor for amyloid-beta peptide 25-35 aggregation. Oulu University Library, [Link]

-

Chen, Y. et al. Proteomic Analysis Reveals Physiological Activities of Aβ Peptide for Alzheimer's Disease. MDPI, [Link]

-

Chang, Y. et al. A novel method for expression and purification of authentic amyloid-β with and without 15N labels. ResearchGate, [Link]

-

Sgromo, C. et al. Amyloid β-Peptide 25–35 Self-Assembly and Its Inhibition: A Model Undecapeptide System to Gain Atomistic and Secondary Structure Details of the Alzheimer's Disease Process and Treatment. ACS Publications, [Link]

-

Mitkevich, V. A. et al. Synthetic, Cell-Derived, Brain-Derived, and Recombinant β-Amyloid: Modelling Alzheimer’s Disease for Research and Drug Development. MDPI, [Link]

-

Sci-Hub. A Tailored HPLC Purification Protocol That Yields High-purity Amyloid Beta 42 and Amyloid Beta 40 Peptides, Capable of Oligomer Formation. Sci-Hub, [Link]

-

Kumar, S. T. et al. Rapid, Refined, and Robust Method for Expression, Purification, and Characterization of Recombinant Human Amyloid beta 1-42. MDPI, [Link]

-

Klein, W. L. Preparing Synthetic Aβ in Different Aggregation States. PubMed Central, [Link]

-

Mesa Labs. SPPS Tips For Success Handout. Mesa Labs, [Link]

-

Trant, J. Lecture 17 Solid Phase Peptide Synthesis. YouTube, [Link]

Sources

- 1. Innovative SALDI mass spectrometry analysis for Alzheimer's disease synthetic peptides detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. Solid phase synthesis of hydrophobic difficult sequence peptides on BDDMA-PS support - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A cleavage cocktail for methionine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. youtube.com [youtube.com]

- 9. peptide.com [peptide.com]

- 10. lifetein.com [lifetein.com]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. An expeditious and facile method of amyloid beta (1–42) purification | PLOS One [journals.plos.org]

- 14. mdpi.com [mdpi.com]

- 15. Detection of Cross-Linked Amyloid-Beta Oligomers in Alzheimer's Disease by Mass Spectrometry [brightfocus.org]

- 16. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. A facile method for expression and purification of the Alzheimer’s disease-associated amyloid β-peptide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of β-Amyloid (31-35)

Abstract

The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease, with its aggregation into neurotoxic oligomers and fibrils being a key pathological hallmark. While extensive research has focused on the full-length Aβ peptides (Aβ1-40 and Aβ1-42), significant insights have been gleaned from the study of smaller, yet functionally critical, fragments. Among these, the pentapeptide Aβ(31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM), represents one of the shortest fragments of the native Aβ peptide that retains significant neurotoxic and amyloidogenic properties.[1] This guide provides a comprehensive technical overview of the core physicochemical characteristics of Aβ(31-35), offering researchers, scientists, and drug development professionals a detailed understanding of its structure, aggregation behavior, membrane interactions, and the experimental methodologies used for its characterization.

Core Molecular Properties of Aβ(31-35)

The Aβ(31-35) fragment, despite its small size, encapsulates key hydrophobic and structural features that are critical to the behavior of the parent Aβ peptide. Its fundamental properties are the bedrock upon which its more complex behaviors are built.

Amino Acid Sequence and Intrinsic Properties

The sequence of Aβ(31-35) is Ile-Ile-Gly-Leu-Met . This sequence is characterized by a high degree of hydrophobicity, which is a primary driver of its tendency to aggregate and interact with lipid membranes.[2] The presence of two consecutive isoleucine residues at the N-terminus and a leucine residue contributes significantly to this hydrophobicity.

Table 1: Core Physicochemical Data for Aβ(31-35)

| Property | Value | Source(s) |

| Sequence | Ile-Ile-Gly-Leu-Met (IIGLM) | [1] |

| Molecular Weight | 545.74 g/mol | [1] |

| Molecular Formula | C25H47N5O6S | [1][3] |

| Purity (Typical) | >95% | [4] |

| Solubility | Soluble in water (up to 1 mg/ml) | [4] |

| Appearance | White to off-white solid (lyophilized powder) | [1][3] |

The Pivotal Role of Methionine-35 (Met-35)

The C-terminal methionine residue (Met-35) is a critical determinant of the physicochemical and biological properties of Aβ(31-35). The sulfur atom in the methionine side chain is susceptible to oxidation, forming methionine sulfoxide. This single chemical modification has profound consequences:

-

Aggregation: Oxidation of Met-35 significantly impairs the rate of amyloid formation and can alter the morphology of the resulting fibrils.[5]

-

Toxicity: The neurotoxic effects of Aβ(31-35) are closely linked to the redox state of Met-35. Oxidation of this residue has been shown to reduce the toxic and pro-apoptotic effects of the peptide.[6]

-

Solubility: The oxidation of Met-35 modifies the solubility of amyloid peptides, which can limit their ability to interact with mitochondrial membranes and thus reduce their toxicity.[5]

This sensitivity to oxidation underscores the importance of the cellular redox environment in modulating Aβ toxicity and aggregation.

Aggregation Propensity and Fibril Formation

A defining characteristic of Aβ(31-35) is its propensity to self-assemble into β-sheet-rich structures, which can further elongate into amyloid fibrils. This process is central to its role as a model for studying amyloidogenesis.

Mechanism of Aggregation

The aggregation of Aβ(31-35) is a nucleation-dependent process, similar to that of full-length Aβ. Monomeric peptides, which may exist in a random coil or partially ordered state in solution, undergo a conformational change to form β-strand structures. These β-strands can then associate through intermolecular hydrogen bonding to form oligomers, which act as nuclei for the subsequent rapid addition of other monomers, leading to the formation of protofibrils and mature fibrils.[2][5]

The aggregation process is driven by the hydrophobic nature of the peptide, which seeks to minimize its interaction with the aqueous environment by forming a stable, ordered aggregate.

Structural Characteristics of Aggregates

In its aggregated form, Aβ(31-35) adopts a characteristic cross-β-sheet structure. In this arrangement, the peptide strands are oriented perpendicular to the long axis of the fibril, with intermolecular hydrogen bonds running parallel to the fibril axis.[7] X-ray crystallography studies have revealed that the Aβ(30-35) fragment can form a parallel β-sheet with a dry steric zipper interface.[8]

Caption: Nucleation-dependent aggregation pathway of Aβ(31-35).

Interaction with Lipid Membranes

The interaction of Aβ peptides with neuronal cell membranes is considered a key mechanism of their toxicity. Aβ(31-35), due to its hydrophobic nature, readily interacts with and can be inserted into lipid bilayers.

Modes of Interaction

Two primary mechanisms have been proposed for the interaction of Aβ peptides with lipid membranes:

-

Electrostatic Attraction: Initial binding to the membrane surface can be mediated by electrostatic interactions between the peptide and the lipid headgroups.[2]

-

Hydrophobic Insertion: Following initial binding, the hydrophobic core of the peptide can insert into the nonpolar acyl chain region of the lipid bilayer.[2]

These interactions can lead to a significant disruption of membrane integrity, including the formation of pores or channels that can lead to unregulated ion flux (e.g., Ca2+ influx) and subsequent cell death.[2]

Conformational Changes upon Membrane Binding

Upon interacting with a lipid environment, Aβ(31-35) can undergo a conformational transition. Circular dichroism studies of the related Aβ(25-35) fragment in the presence of lipid vesicles have shown a shift towards a β-sheet-dominated secondary structure.[9] This membrane-catalyzed conformational change is believed to accelerate the aggregation process.

Experimental Methodologies for Characterization

A variety of biophysical and biochemical techniques are employed to study the physicochemical properties of Aβ(31-35). The choice of method depends on the specific property being investigated.

Peptide Preparation and Solubilization

Ensuring a consistent and well-defined starting material is critical for reproducible experimental results. A common protocol for preparing monomeric Aβ peptides involves the following steps:

Protocol 1: Preparation of Monomeric Aβ(31-35)

-

Dissolution in HFIP: Dissolve the lyophilized Aβ(31-35) peptide in cold 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP). Incubate at room temperature for at least one hour to promote monomerization and randomization of the peptide structure.[1]

-

HFIP Removal: Remove the HFIP by evaporation under a gentle stream of nitrogen or by using a speed vacuum concentrator. This will result in a thin peptide film.

-

Storage: The resulting peptide film can be stored at -20°C or -80°C.

-

Resuspension: For experimental use, dissolve the peptide film in anhydrous dimethyl sulfoxide (DMSO) to create a concentrated stock solution (e.g., 5 mM). This stock can then be diluted to the desired final concentration in the appropriate aqueous buffer.[1]

Caption: Standard workflow for the preparation of Aβ(31-35) solutions.

Monitoring Aggregation: The Thioflavin T (ThT) Assay

The Thioflavin T (ThT) fluorescence assay is a widely used method for monitoring the formation of amyloid fibrils in real-time.[10] ThT is a fluorescent dye that exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structure of amyloid fibrils.[11]

Protocol 2: Thioflavin T Aggregation Assay

-

Reagent Preparation:

-

Prepare a stock solution of ThT (e.g., 1 mM) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and filter it through a 0.22 µm filter. Store protected from light.

-

Prepare the monomeric Aβ(31-35) solution as described in Protocol 1.

-

-

Assay Setup:

-

In a 96-well black, clear-bottom plate, combine the Aβ(31-35) solution at the desired concentration (e.g., 25-100 µM) with the ThT working solution (e.g., 10-20 µM final concentration) in the assay buffer.

-

Include control wells containing only the buffer and ThT to measure background fluorescence.

-

-

Data Acquisition:

-

Place the plate in a fluorescence plate reader capable of bottom reading and maintaining a constant temperature (e.g., 37°C).

-

Set the excitation wavelength to ~440 nm and the emission wavelength to ~485 nm.

-

Record fluorescence intensity at regular intervals (e.g., every 5-10 minutes) over the desired time course (hours to days). Intermittent shaking between readings can promote aggregation.

-

-

Data Analysis:

-

Subtract the background fluorescence from the sample readings.

-

Plot the fluorescence intensity as a function of time. The resulting sigmoidal curve can be analyzed to determine the lag time (nucleation phase), elongation rate, and final plateau (equilibrium).

-

Secondary Structure Analysis: Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a powerful technique for studying the secondary structure of peptides and proteins in solution.[12] It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the peptide's conformation.

-

Random Coil: Typically shows a strong negative band around 198 nm.

-

α-Helix: Characterized by two negative bands at ~222 nm and ~208 nm, and a positive band at ~193 nm.

-

β-Sheet: Exhibits a single negative band around 218 nm and a positive band around 195 nm.

By monitoring the CD spectrum of Aβ(31-35) over time or under different conditions (e.g., in the presence of lipids), researchers can track conformational changes from a random coil to a β-sheet structure, which is indicative of aggregation.[9][13]

Morphological Characterization: Microscopy Techniques

To visualize the morphology of Aβ(31-35) aggregates, microscopy techniques are indispensable.

-

Transmission Electron Microscopy (TEM): TEM provides high-resolution images of fibrillar structures, allowing for the characterization of their morphology, such as length, width, and twisting periodicity.[10]

-

Atomic Force Microscopy (AFM): AFM can be used to image the surface topography of aggregates at the nanometer scale, providing information on their height and structure in both air and liquid environments.[14]

Conclusion and Future Directions

The β-Amyloid (31-35) peptide, while a mere fragment of its parent protein, serves as an invaluable model system for dissecting the fundamental physicochemical principles that govern amyloid aggregation and neurotoxicity. Its small size, coupled with its robust amyloidogenic and toxic properties, makes it an ideal candidate for detailed structural and mechanistic studies. The critical role of the Met-35 residue highlights the intricate interplay between the peptide's primary sequence and its microenvironment in dictating its pathological potential.

Future research will likely focus on high-resolution structural characterization of Aβ(31-35) oligomers, the transient and highly toxic species that are thought to be central to Alzheimer's pathology. Furthermore, a deeper understanding of the interaction of Aβ(31-35) with specific lipid components of neuronal membranes will be crucial for elucidating the precise mechanisms of membrane disruption and for the development of targeted therapeutic strategies aimed at inhibiting these deleterious interactions. The continued application of advanced biophysical techniques, from solid-state NMR to super-resolution microscopy, will undoubtedly shed further light on the complex behavior of this seemingly simple yet profoundly important peptide fragment.

References

-

Clementi, M. E., et al. (2005). Aβ(31–35) and Aβ(25–35) fragments of amyloid beta-protein induce cellular death through apoptotic signals. Journal of Neuroscience Research, 79(5), 685-693. Available at: [Link]

-

Goldsbury, C., et al. (2011). Molecular basis for amyloid-β polymorphism. Proceedings of the National Academy of Sciences, 108(43), 17592-17597. Available at: [Link]

-

Kienlen-Campard, P., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport, 18(6), 559-563. Available at: [Link]

-

Jang, H., et al. (2020). Structure of amyloid β 25–35 in lipid environment and cholesterol-dependent membrane pore formation. Scientific Reports, 10(1), 1-13. Available at: [Link]

-

Locklear, J., et al. (2017). Membrane-Accelerated Amyloid-β Aggregation and Formation of Cross-β Sheets. Biomolecules, 7(4), 86. Available at: [Link]

-

Ferreira, A., et al. (2021). Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. ACS Chemical Neuroscience, 12(4), 665-677. Available at: [Link]

-

Leite, J. P., & Gales, L. (2019). Alzheimer's Amyloid-Beta Peptide Fragment 31-35 in Complex with Cd-substituted Thermolysin. RCSB PDB. Available at: [Link]

-

Goldsbury, C., et al. (2011). Molecular basis for amyloid-β polymorphism. PNAS. Available at: [Link]

-

GenScript. (n.d.). β-Amyloid (31-35). GenScript. Available at: [Link]

-

Slaninova, J., et al. (2002). CD spectra of solutions of Aβamide (solid line) and Aβamide (dotted line) in Tris/HCl buffer, pH 7.4. ResearchGate. Available at: [Link]

-

Cecchi, C. (2012). Alzheimer Aβ peptide interactions with lipid membranes: Fibrils, oligomers and polymorphic amyloid channels. PMC - PubMed Central. Available at: [Link]

-

Nag, S., et al. (2020). Aggregation Mechanism of Alzheimer's Amyloid β-Peptide Mediated by α-Strand/α-Sheet Structure. PMC - PubMed Central. Available at: [Link]

-

Biancalana, M., & Koide, S. (2010). Molecular Mechanism of Thioflavin-T Binding to Amyloid Fibrils. PMC - PubMed Central. Available at: [Link]

-

Wang, Y., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. PubMed. Available at: [Link]

-

Iannuzzi, C., et al. (2024). Experimental methods for studying amyloid cross‐interactions. PMC - PubMed Central. Available at: [Link]

-

Ghavami, S., et al. (2021). Interactions of Amyloid-β with Membrane Proteins. MDPI. Available at: [Link]

-

Juszczyk, P., et al. (2005). Circular dichroism and aggregation studies of amyloid β (11–28) fragment and its variants. Acta Biochimica Polonica, 52(2), 433-440. Available at: [Link]

-

Kar, K., et al. (2021). Utilizing magnetic resonance techniques to study membrane interactions of amyloid peptides. PMC - NIH. Available at: [Link]

-

Iannuzzi, C., et al. (2024). Experimental methods for studying amyloid cross‐interactions. ResearchGate. Available at: [Link]

-

Karyakarte, S., & Gade, W. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Royal Society Open Science. Available at: [Link]

-

Chiroma, S. M., et al. (2025). Amyloid Beta and Tau Aggregation: The Etiology and Potential Pharmaceutical Approaches for Alzheimer's Disease. Biomedical Research and Therapy. Available at: [Link]

-

Schweitzer-Stenner, R. (2015). Distinguishing Amyloid Fibril Structures in Alzheimer's Disease (AD) by Two-Dimensional Ultraviolet (2DUV) Spectroscopy. NIH. Available at: [Link]

-

Kumar, A., et al. (2022). Controlling Amyloid Beta Peptide Aggregation and Toxicity by Protease-Stable Ligands. ACS Bio & Med Chem Au. Available at: [Link]

-

Hudson, S. A., et al. (2009). The thioflavin T fluorescence assay for amyloid fibril detection can be biased by the presence of exogenous compounds. SciSpace. Available at: [Link]

-

Misiti, F., et al. (2002). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. ResearchGate. Available at: [Link]

-

Moran, S. D., & Zanni, M. T. (2023). Toward determining amyloid fibril structures using experimental constraints from Raman spectroscopy. AIP Publishing. Available at: [Link]

-

Handunneththi, S. K., et al. (2021). Inhibition of Amyloid β-Induced Lipid Membrane Permeation and Amyloid β Aggregation by K162. ACS Chemical Neuroscience. Available at: [Link]

-

Welzel, A. T. (2014). Toxic oligomer species of amyloid-β in Alzheimer's disease, a timing issue. Journal of Neurochemistry. Available at: [Link]

-

Kim, J., et al. (2018). (A) Circular dichroism (CD) spectra of Aβ fibrils (black line). Amyloid... ResearchGate. Available at: [Link]

-

Dies, H., et al. (2014). The Interaction between Amyloid-β Peptides and Anionic Lipid Membranes Containing Cholesterol and Melatonin. PLOS One. Available at: [Link]

-

Greve, B., et al. (2014). How to Get Insight into Amyloid Structure and Formation from Infrared Spectroscopy. ACS Publications. Available at: [Link]

-

Mandal, P. K., et al. (2012). NMR Investigations of Amyloid-β Peptide Interactions with Propofol at Clinically Relevant Concentrations with and without Aqueo. NBRC. Available at: [Link]

-

Fonar, G., & Samson, A. O. (2014). NMR structure of the water soluble Aβ17–34 peptide. Bioscience Reports. Available at: [Link]

-

Cardoso, L., et al. (2021). Laser Emission of Thioflavin T Uncovers Protein Aggregation in Amyloid Nucleation Phase. ACS Photonics. Available at: [Link]

-

NovoPro Bioscience Inc. (n.d.). β-Amyloid (31-35) peptide. NovoPro Bioscience Inc.. Available at: [Link]

-

Konuma, T., et al. (2022). Observation of β-Amyloid Peptide Oligomerization by Pressure-Jump NMR Spectroscopy. PMC - NIH. Available at: [Link]

-

Mori, T., et al. (2021). Evaluation of Amyloid Polypeptide Aggregation Inhibition and Disaggregation Activity of A-Type Procyanidins. MDPI. Available at: [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Membrane-Accelerated Amyloid-β Aggregation and Formation of Cross-β Sheets [mdpi.com]

- 3. β-Amyloid (31-35) peptide [novoprolabs.com]

- 4. genscript.com [genscript.com]

- 5. art.torvergata.it [art.torvergata.it]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 7. pubs.aip.org [pubs.aip.org]

- 8. pnas.org [pnas.org]

- 9. scispace.com [scispace.com]

- 10. mdpi.com [mdpi.com]

- 11. royalsocietypublishing.org [royalsocietypublishing.org]

- 12. abp.ptbioch.edu.pl [abp.ptbioch.edu.pl]

- 13. researchgate.net [researchgate.net]

- 14. Experimental methods for studying amyloid cross‐interactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to β-Amyloid (31-35): Sequence, Structure, and Experimental Analysis

Executive Summary

The β-Amyloid (Aβ) peptide is a central figure in the pathology of Alzheimer's disease (AD), with its aggregation into plaques being a hallmark of the condition.[1][2] While the full-length peptide (typically Aβ1-40 or Aβ1-42) is the primary component of these plaques, shorter fragments have been identified as possessing significant biological activity. Among these, the pentapeptide β-Amyloid (31-35) has garnered substantial interest. It represents the shortest sequence of the native Aβ peptide that retains neurotoxic properties, making it an invaluable tool for dissecting the molecular mechanisms of Aβ-induced cytotoxicity.[3] This guide provides a comprehensive technical overview of Aβ(31-35), detailing its core molecular properties, its role in neurotoxicity, and standardized protocols for its synthesis, handling, and analysis. We will explore the causality behind experimental choices, offering field-proven insights for researchers in neurodegenerative disease and drug development.

Core Molecular Properties of β-Amyloid (31-35)

Amino Acid Sequence and Physicochemical Characteristics

The Aβ(31-35) fragment consists of the five-amino-acid sequence Ile-Ile-Gly-Leu-Met (IIGLM) .[3][4][5]

-

Sequence: Isoleucine(31)-Isoleucine(32)-Glycine(33)-Leucine(34)-Methionine(35)

The sequence is dominated by hydrophobic residues (Ile, Leu, Met), which is critical for its interaction with and insertion into cellular membranes.[7] This inherent hydrophobicity is a key driver of its biological actions and its contribution to the aggregation of the full-length Aβ peptide.

Structural Conformation: β-Sheet Propensity and a Critical Reverse Turn

Despite its short length, Aβ(31-35) possesses distinct structural characteristics. X-ray diffraction studies have revealed that assemblies of Aβ(31-35) can form well-defined β-sheet structures.[8] A pivotal feature of this peptide is the presence of Glycine at position 33. This residue facilitates the formation of a reverse turn , which allows the peptide to adopt a compact, antiparallel β-sheet conformation with intramolecular hydrogen bonding.[8] This turn is believed to be a critical structural motif, exposing the peptide's side chains for interaction with cellular components, including potentially G-protein-coupled receptors.[8][9] Molecular mechanics simulations have further confirmed that the peptide can exist in several stable conformational states, underscoring its structural flexibility.[9]

The Role of Aβ(31-35) in Neurotoxicity and Aggregation

Aβ(31-35) as the Minimal Cytotoxic Domain

Aβ(31-35) is widely recognized as a functional, cytotoxic domain of the parent Aβ peptide.[3] Studies using various neuronal cell models, including primary rat cortical neurons and PC12 cells, have demonstrated that Aβ(31-35) induces neurotoxicity and cell death at micromolar concentrations.[10][11] Its toxicity is comparable to that of the longer, well-studied Aβ(25-35) fragment, reinforcing its role as a key active region.[10]

Mechanism of Action: Induction of Apoptosis via Caspase Activation

The neurotoxicity of Aβ(31-35) is primarily mediated through the induction of apoptosis.[11][12] This programmed cell death pathway is triggered by a cascade of intracellular events:

-

Mitochondrial Dysfunction: The peptide compromises mitochondrial function, as evidenced by a decrease in mitochondrial membrane potential.[10]

-

Gene Expression Changes: It upregulates the expression of the pro-apoptotic gene Bax.[10][12]

-

Caspase Activation: This leads to the activation of downstream effector caspases, particularly caspase-3 , a key executioner of apoptosis.[11][12]

-

DNA Fragmentation: Activated caspase-3 proceeds to cleave cellular substrates, resulting in characteristic DNA fragmentation and cell death.[11]

The Critical Role of Methionine-35 in Oxidative Stress and Toxicity

The C-terminal Methionine (Met-35) residue is a crucial determinant of Aβ(31-35)'s neurotoxic potential.[13] The redox state of this single amino acid profoundly modulates the peptide's activity.

-

Unoxidized Met-35: In its native, unoxidized state, Met-35 is associated with the full neurotoxic and pro-apoptotic effects of the peptide. It is thought to be a key mediator of oxidative stress.[13][14]

-

Oxidized Met-35: When Met-35 is oxidized to methionine sulfoxide, the peptide's ability to induce apoptosis and exert toxicity is significantly reduced.[11][12][14] This oxidation decreases the peptide's hydrophobicity, which may limit its ability to intercalate into and disrupt mitochondrial membranes.[11] This finding provides a direct link between oxidative stress—a known factor in AD—and Aβ-mediated toxicity.

Experimental Workflows for Aβ(31-35) Research

A systematic approach is required to study Aβ(31-35). The following workflow outlines the key stages from peptide preparation to functional analysis.

Protocol: Peptide Synthesis and Purification

-

Rationale: Chemical synthesis is required to obtain the peptide. High purity is essential as contaminants can interfere with aggregation and toxicity assays.

-

Methodology:

-

Synthesis: Aβ(31-35) is typically synthesized using standard solid-phase peptide synthesis (SPPS) with Fmoc or tBoc chemistry.[15]

-

Cleavage: The peptide is cleaved from the resin using a reagent cocktail (e.g., trifluoroacetic acid-based).

-

Purification: The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is commonly used with a water/acetonitrile gradient containing 0.1% TFA.

-

Verification: The purity (>95%) and identity of the final product are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF or ESI-MS).[16]

-

Lyophilization: The purified peptide fractions are pooled, lyophilized, and stored as a powder at -20°C or -80°C.[3]

-

Protocol: Preparation of Monomeric and Oligomeric Aβ(31-35) Species

-

Rationale: The aggregation state of Aβ peptides is a critical variable. To ensure reproducible results, experiments must start from a defined state, typically a monomeric solution, which can then be aged to form toxic oligomers.

-

Methodology:

-

Monomerization: Dissolve the lyophilized Aβ(31-35) peptide film in cold hexafluoro-2-propanol (HFIP) and incubate for at least 1 hour to break down any pre-formed aggregates.[3]

-

Evaporation: Remove the HFIP by evaporation under a gentle stream of nitrogen or in a speed vacuum to form a peptide film.

-

Solubilization: Resuspend the peptide film in anhydrous dimethyl sulfoxide (DMSO) to a high concentration (e.g., 5 mM).[3]

-

Oligomer Preparation: Dilute the DMSO stock into the desired experimental buffer (e.g., PBS or serum-free cell culture medium) to the final working concentration. Vortex immediately.

-

Aging: Incubate (age) the solution for a defined period (e.g., 24-48 hours) at 4°C to allow for the formation of soluble oligomers.[3]

-

Centrifugation: Before use in cell-based assays, centrifuge the aged solution (e.g., 14,000 x g for 10 minutes) to pellet any large, insoluble fibrils. The supernatant contains the soluble oligomeric species.[3]

-

Protocol: Monitoring Aggregation with Thioflavin T (ThT) Assay

-

Rationale: The ThT assay is a widely used, convenient method for monitoring the formation of amyloid fibrils in real-time. ThT is a fluorescent dye that exhibits enhanced fluorescence upon binding to the β-sheet structures characteristic of amyloid aggregates.[17][18]

-

Methodology:

-

Prepare ThT Stock: Prepare a stock solution of ThT (e.g., 1 mM) in water. Store protected from light.

-

Prepare Reaction Mixture: In a 96-well black plate, mix the Aβ(31-35) peptide solution (prepared as described in 3.2) with a working solution of ThT in a suitable buffer (e.g., 50 mM Tris, pH 7.4). Final concentrations are typically in the range of 10-50 µM for the peptide and 5-10 µM for ThT.

-

Measure Fluorescence: Place the plate in a fluorescence plate reader. Measure the fluorescence intensity over time at an excitation wavelength of ~440 nm and an emission wavelength of ~482 nm.[19]

-

Data Analysis: Plot fluorescence intensity versus time. The resulting sigmoidal curve allows for the characterization of the lag phase, elongation rate, and plateau of fibril formation.

-

Protocol: Assessing Neurotoxicity with the MTT Cell Viability Assay

-

Rationale: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability. It is a standard method to quantify the cytotoxic effects of Aβ peptides on cultured neuronal cells.[10]

-

Methodology:

-

Cell Plating: Plate neuronal cells (e.g., SH-SY5Y or primary cortical neurons) in a 96-well plate at a suitable density and allow them to adhere and differentiate as required.[11][20]

-

Peptide Treatment: Treat the cells with various concentrations of the aged Aβ(31-35) oligomer solution for a specified duration (e.g., 24 or 48 hours). Include untreated cells as a negative control.

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or acidic isopropanol).

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at ~570 nm using a microplate reader.

-

Data Analysis: Express the viability of treated cells as a percentage relative to the untreated control cells.

-

Key Signaling Pathways Implicated in Aβ(31-35) Cytotoxicity

The apoptotic cell death induced by Aβ(31-35) involves the coordinated action of several signaling pathways.

Aβ(31-35) appears to primarily engage the intrinsic apoptotic pathway, which is centered on the mitochondria. In parallel, stress-activated protein kinases are also involved. Key pathways include:

-

Caspase Cascade: As detailed previously, this is the central execution pathway involving the activation of initiator caspases (like caspase-9, associated with the mitochondrial pathway) and effector caspases (caspase-3).[6][12]

-

Protein Kinase A (PKA): Evidence suggests that Aβ(31-35) can activate PKA, which in turn contributes to the activation of the caspase-dependent apoptotic pathways.[6][12]

-

c-Jun N-terminal Kinase (JNK): The JNK pathway, a component of the mitogen-activated protein kinase (MAPK) signaling family, is a well-known stress-response pathway that can also be activated by Aβ(31-35) and contribute to apoptosis.[6]

Summary of Quantitative Data

The following table summarizes representative cytotoxicity data for Aβ fragments from the literature to provide a quantitative context for experimental design.

| Peptide Fragment | Cell Type | Concentration | Incubation Time | Result (Viability vs. Control) | Reference |

| Aβ(31-35) | Rat Cortical Neurons | 25 µM | 24 hours | Significant decrease in viability (MTT) | [10] |

| Aβ(25-35) | Rat Cortical Neurons | 25 µM | 24 hours | Significant decrease in viability (MTT) | [10] |

| Aβ(31-35) | PC12 Cells | 40 µM | 24-48 hours | Significant toxicity (MTS assay) | [11] |

| Aβ(31-35)Met-35ox | PC12 Cells | 40 µM | 24-48 hours | Significantly less toxic than unoxidized peptide | [11] |

| Aβ(25-35) | SH-SY5Y Cells | 10 µM | 24 hours | ~55% viability (MTT) | [20] |

Conclusion and Future Directions

The β-Amyloid (31-35) peptide is a powerful and minimalistic tool for investigating the fundamental mechanisms of Aβ neurotoxicity. Its ability to recapitulate key apoptotic events, combined with the critical modulatory role of the Met-35 residue, provides a tractable system for screening potential therapeutic compounds and dissecting complex signaling networks. Future research should continue to focus on identifying the direct cellular receptors and binding partners of this fragment, further elucidating how its interaction with membranes initiates the cascade of downstream pathology. Understanding the precise structural requirements for its toxicity could pave the way for designing inhibitors that block its harmful effects, offering a targeted strategy in the broader fight against Alzheimer's disease.

References

- Zou, K., et al. (2010). Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons. Journal of Huazhong University of Science and Technology [Medical Sciences].

- Clementi, M. E., et al. (2005). Aβ(31–35) peptide induce apoptosis in PC 12 cells.

-

Gorman, P. M., et al. (2003). Assemblies of Alzheimer's peptides A beta 25-35 and A beta 31-35: reverse-turn conformation and side-chain interactions revealed by X-ray diffraction. Biochemistry. [Link]

-

Wang, Y. R., et al. (2017). A novel antibody targeting sequence 31-35 in amyloid β protein attenuates Alzheimer's disease-related neuronal damage. Hippocampus. [Link]

-

Thakur, A. K., et al. (2015). Aβ aggregation and possible implications in Alzheimer's disease pathogenesis. Journal of the Neurological Sciences. [Link]

- Majdi, A., et al. (2021).

-

Kienlen-Campard, P., et al. (2007). Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. NeuroReport. [Link]

-

Zhao, L. N., et al. (2020). The Early Events That Initiate β-Amyloid Aggregation in Alzheimer's Disease. Frontiers in Molecular Neuroscience. [Link]

-

Misiti, F., et al. (2006). Fragment 31-35 of β-amyloid peptide induces neurodegeneration in rat cerebellar granule cells via bax gene expression and caspase-3 activation. A crucial role for the redox state of methionine-35 residue. Neurochemistry International. [Link]

-

GenScript. (n.d.). β-Amyloid (31-35). GenScript.com. [Link]

-

NovoPro Bioscience Inc. (n.d.). β-Amyloid (31-35) peptide. NovoPro.com. [Link]

-

Sgourakis, N. G. (2004). NMR structural characterization of beta-amyloid peptides and their inhibitors. mediaTUM. [Link]

-

Kumar, D., et al. (2016). The role of Aβ in Alzheimer's Disease as an evolutionary outcome of optimized innate immune defense. Alzheimer's & Dementia. [Link]

-

Fu, Z., et al. (2016). Membrane-Accelerated Amyloid-β Aggregation and Formation of Cross-β Sheets. International Journal of Molecular Sciences. [Link]

-

Penner, M., et al. (2019). Small Molecular Weight Compounds Antagonistic to Amyloid Peptide25-35. Advances in Alzheimer's Disease. [Link]

- LeVine, H. (2008). Thioflavin t method for detection of amyloid polypeptide fibril aggregation.

-

Ranjbar, M., et al. (2015). Amyloid-Beta: A Crucial Factor in Alzheimer's Disease. Medical Journal of the Islamic Republic of Iran. [Link]

-

Poghosyan, A. R., et al. (2019). SIMULATION SPATIAL STRUCTURE OF AMYLOID BETA-PEPTIDE (31-35) DETERMINED BY MO. AJP FIZIKA. [Link]

-

LeVine, H. 3rd. (2006). Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin. Acta Neurobiologiae Experimentalis. [Link]

-

Head, E., et al. (2005). Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides. The Protein Journal. [Link]

-

Butterfield, D. A., & Boyd-Kimball, D. (2011). Methionine-35 of Aβ(1–42): Importance for Oxidative Stress in Alzheimer Disease. International Journal of Alzheimer's Disease. [Link]

-

Wikipedia. (n.d.). Amyloid beta. Wikipedia. [Link]

-

Biancalana, M., & Koide, S. (2010). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics. [Link]

-

He, H. Y., et al. (2019). Effects of Corticosterone on Beta-Amyloid-Induced Cell Death in SH-SY5Y Cells. Biological & Pharmaceutical Bulletin. [Link]

-

Walsh, D. M., et al. (2009). A facile method for expression and purification of the Alzheimer's disease-associated amyloid β-peptide. The FEBS Journal. [Link]

Sources

- 1. Aβ aggregation and possible implications in Alzheimer's disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amyloid beta - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. genscript.com [genscript.com]

- 5. β-Amyloid (31-35) peptide [novoprolabs.com]

- 6. beta-Amyloid Peptide (31-35) (CAS 149385-65-9) | Abcam [abcam.com]

- 7. Membrane-Accelerated Amyloid-β Aggregation and Formation of Cross-β Sheets [mdpi.com]

- 8. Assemblies of Alzheimer's peptides A beta 25-35 and A beta 31-35: reverse-turn conformation and side-chain interactions revealed by X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. physics.gov.az [physics.gov.az]

- 10. [Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. art.torvergata.it [art.torvergata.it]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 15. Novel Semi-synthetic Method for Generating Full Length β-Amyloid Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. A facile method for expression and purification of the Alzheimer’s disease-associated amyloid β-peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Linear quantitation of Abeta aggregation using Thioflavin T: reduction in fibril formation by colostrinin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. tandfonline.com [tandfonline.com]

- 19. US20080268549A1 - Thioflavin t method for detection of amyloid polypeptide fibril aggregation - Google Patents [patents.google.com]

- 20. Effects of Corticosterone on Beta-Amyloid-Induced Cell Death in SH-SY5Y Cells [biomolther.org]

Conformational Landscape of the Aβ(31-35) Fragment: A Technical Guide for Neurodegenerative Disease Research

This guide provides an in-depth technical exploration of the conformational analysis of the beta-Amyloid (Aβ) fragment (31-35), with the sequence Ile-Ile-Gly-Leu-Met (IIGLM). This pentapeptide represents a critical region within the full-length Aβ peptide, implicated in the neurotoxic cascade of Alzheimer's disease. Understanding its structural dynamics is paramount for the rational design of therapeutics aimed at mitigating amyloid pathology. This document is intended for researchers, scientists, and drug development professionals actively engaged in neurodegenerative disease research.

Introduction: The Significance of the Aβ(31-35) Fragment in Alzheimer's Disease

The aggregation of the amyloid-β peptide is a central event in the pathogenesis of Alzheimer's disease. While the full-length peptide (typically Aβ1-40 or Aβ1-42) has been extensively studied, shorter fragments can recapitulate key aspects of its neurotoxic and aggregation-prone behavior. The Aβ(31-35) fragment, in particular, has been identified as a functional cytotoxic domain.[1] It is the shortest sequence of the native Aβ peptide that retains neurotoxic activity, capable of inducing apoptosis in neuronal cells.[1][2][3]

The conformational plasticity of this small peptide is intimately linked to its biological activity and propensity to self-assemble. Aβ(31-35) can exist in several stable conformational states, including α-helical and β-sheet structures.[2] The transition between these states is influenced by the surrounding microenvironment, including solvent polarity and the presence of biological membranes. This guide will delve into the primary experimental and computational methodologies employed to elucidate the conformational landscape of Aβ(31-35), providing both theoretical underpinnings and practical, step-by-step protocols.

Experimental Approaches to Elucidate Aβ(31-35) Conformation

A multi-pronged experimental strategy is essential to comprehensively characterize the conformational dynamics of the Aβ(31-35) fragment. The following techniques provide complementary insights into its secondary structure, aggregation state, and atomic-level details.

Circular Dichroism (CD) Spectroscopy: A First Look at Secondary Structure

Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the overall secondary structure of peptides and proteins in solution. It measures the differential absorption of left- and right-circularly polarized light, which is sensitive to the chiral environment of the peptide backbone.

Causality of Experimental Choice: CD spectroscopy is an ideal initial step in the conformational analysis of Aβ(31-35) due to its sensitivity to changes in secondary structure content (e.g., α-helix vs. β-sheet). It allows for the rapid screening of how different environmental factors, such as solvent composition or the presence of lipids, influence the peptide's conformation.[2][4] For instance, studies have shown that in certain environments, the α-helical content around Met35 can be significantly altered.[2]

Experimental Protocol: CD Spectroscopy of Aβ(31-35)

-

Sample Preparation:

-

Synthesize and purify the Aβ(31-35) peptide (IIGLM) to >95% purity, verified by HPLC and mass spectrometry.

-

Prepare a stock solution of the peptide in a suitable solvent, such as 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), to ensure a monomeric and unstructured state.

-

Remove the HFIP by evaporation to form a peptide film.

-

Reconstitute the peptide film in the desired buffer (e.g., phosphate-buffered saline, pH 7.4) to the final working concentration (typically 10-100 µM).

-

-

Instrument Setup:

-

Use a calibrated spectropolarimeter.

-

Set the wavelength range to 190-260 nm.

-

Use a quartz cuvette with a path length appropriate for the sample concentration (e.g., 1 mm).

-

-

Data Acquisition:

-

Record the CD spectrum of the buffer blank.

-

Record the CD spectrum of the Aβ(31-35) sample.

-

Acquire multiple scans (e.g., 3-5) and average them to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the buffer blank spectrum from the sample spectrum.

-

Convert the raw data (in millidegrees) to mean residue ellipticity ([θ]).

-

Deconvolute the final spectrum using algorithms like CONTIN to estimate the percentage of α-helix, β-sheet, β-turn, and random coil structures.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights

NMR spectroscopy provides unparalleled, atomic-level detail about the three-dimensional structure and dynamics of peptides in solution. While solution NMR can be challenging for aggregating peptides like Aβ, it is invaluable for studying the monomeric and early oligomeric states of fragments like Aβ(31-35).[6]

Causality of Experimental Choice: NMR is employed to move beyond the global secondary structure information provided by CD. It can identify specific residues involved in structural motifs, such as turns and sheets, and characterize intermolecular interactions that drive aggregation. Techniques like pressure-jump NMR can even be used to study the transient, NMR-invisible oligomeric states.[7]

Experimental Protocol: 2D NMR Spectroscopy of Aβ(31-35)

-

Sample Preparation:

-

Prepare a uniformly ¹⁵N- and ¹³C-labeled Aβ(31-35) sample for heteronuclear correlation experiments.

-

Dissolve the labeled peptide in a buffered aqueous solution (e.g., 20 mM phosphate buffer, pH 7.2) containing 10% D₂O for the lock signal.

-

The final peptide concentration should be in the range of 0.2-1.0 mM.

-

-

NMR Experiments:

-

Acquire a series of two-dimensional (2D) NMR experiments, including:

-

¹H-¹⁵N HSQC (Heteronuclear Single Quantum Coherence) to obtain a fingerprint of the peptide, with one peak for each amino acid residue.

-

TOCSY (Total Correlation Spectroscopy) to identify spin systems of individual amino acids.

-

NOESY (Nuclear Overhauser Effect Spectroscopy) to identify through-space proximities between protons, providing distance restraints for structure calculation.

-

-

-

Data Processing and Analysis:

-

Process the NMR data using software such as NMRPipe or TopSpin.

-

Assign the resonances to specific atoms in the peptide sequence.

-

Use the NOE-derived distance restraints, along with dihedral angle restraints from chemical shifts, to calculate a family of 3D structures using programs like CYANA or XPLOR-NIH.

-

Computational Modeling: Simulating the Conformational Ensemble

Molecular dynamics (MD) simulations complement experimental approaches by providing a dynamic view of the peptide's conformational landscape. These simulations can explore the energy landscape of Aβ(31-35), identify stable and metastable conformations, and elucidate the molecular mechanisms of its aggregation.[8][9][10]

Causality of Experimental Choice: MD simulations are crucial for understanding the transient states and dynamic processes that are often difficult to capture experimentally. They allow for the investigation of how factors like solvent, temperature, and interactions with other molecules (e.g., potential drug candidates) influence the peptide's behavior at an atomistic level.[8][9][11]

Workflow: Molecular Dynamics Simulation of Aβ(31-35)

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. physics.gov.az [physics.gov.az]

- 3. researchgate.net [researchgate.net]

- 4. scispace.com [scispace.com]

- 5. Monitoring the Conformational Changes of the Aβ(25−35) Peptide in SDS Micelles: A Matter of Time - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 7. Observation of β-Amyloid Peptide Oligomerization by Pressure-Jump NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. Two statins and cromolyn as possible drugs against the cytotoxicity of Aβ(31-35) and Aβ(25-35) peptides: a comparative study by advanced computer simulation methods - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Early Studies on Beta-Amyloid (31-35) Neurotoxicity

A Senior Application Scientist's Synthesis for Researchers, Scientists, and Drug Development Professionals

Introduction: Unmasking a Minimalist Toxin

In the intricate and often perplexing landscape of Alzheimer's disease (AD) research, the amyloid-beta (Aβ) peptide has long held a central role. While the full-length Aβ(1-40) and Aβ(1-42) peptides are the most commonly studied culprits in plaque formation and neurotoxicity, early investigations revealed that shorter fragments could recapitulate the toxic effects of the parent peptides. Among these, the Aβ(25-35) fragment gained significant attention as a potent neurotoxin. However, further dissection of this toxic domain led to the identification of an even smaller, five-amino-acid fragment, Aβ(31-35) (sequence: Ile-Ile-Gly-Leu-Met), as a critical mediator of neuronal demise. This guide provides an in-depth technical exploration of the foundational studies that first characterized the neurotoxic properties of Aβ(31-35), offering a granular look at the experimental designs, the causal relationships they unveiled, and the enduring significance of this minimalist peptide in understanding AD pathogenesis.

The neurotoxicity of Aβ(31-35) is not merely a scaled-down version of its longer counterparts. Early research demonstrated that this pentapeptide possesses a distinct, albeit overlapping, mechanistic footprint. Its ability to induce apoptosis in cultured neurons is a key feature, and its toxicity is profoundly influenced by the redox state of its C-terminal methionine-35 residue.[1][2][3] This guide will delve into the core experimental frameworks that established these foundational principles, providing both the "how" and the "why" behind the protocols that have become staples in the field.

The Central Hypothesis: A Tale of Two Fragments and a Critical Residue

Early investigations into Aβ fragment toxicity were largely driven by the need to identify the minimal sequence required to induce neuronal cell death. This led to a direct comparison between the more established Aβ(25-35) fragment and the newly identified Aβ(31-35). The central hypothesis that emerged from these studies was twofold:

-

Aβ(31-35) is a potent neurotoxin that induces apoptosis in a manner comparable to Aβ(25-35).

-

The methionine-35 residue within the Aβ(31-35) sequence is a critical determinant of its neurotoxic potential, with its oxidation state directly modulating the peptide's ability to trigger cell death pathways. [1][3]

The following sections will dissect the experimental approaches used to test and validate this hypothesis, providing a roadmap for researchers seeking to understand or replicate these seminal findings.

Experimental Workflows: From Cell Viability to Apoptotic Mechanisms

The following diagram illustrates the overarching experimental workflow employed in early studies to characterize Aβ(31-35) neurotoxicity.

Caption: A generalized experimental workflow for assessing Aβ(31-35) neurotoxicity.

Quantitative Data Summary: Aβ(31-35) vs. Aβ(25-35) Neurotoxicity

The following table summarizes representative quantitative data from early comparative studies on the neurotoxicity of Aβ(31-35) and Aβ(25-35) in primary rat cortical neurons.[2]

| Assay | Control | Aβ(25-35) (25 µM) | Aβ(31-35) (25 µM) |

| Cell Viability (MTT Absorbance) | 1.038 ± 0.125 | 0.746 ± 0.071 | 0.811 ± 0.083 |

| Mitochondrial Membrane Potential (Fluorescence Intensity) | 4.280 ± 0.358 | 3.050 ± 0.240 | 2.806 ± 0.203 |

| DNA Damage (% Comet Cells) | 4.5% | 59.0% | 48.5% |

| DNA Damage (Comet Tail Length, µm) | 5.2 ± 1.1 | 57.3 ± 4.7 | 54.2 ± 6.8 |

| Bax/Bcl-2 Ratio | 0.2090 ± 0.0991 | 1.2774 ± 0.0762 | 1.2166 ± 0.0801 |

| p53/β-actin Ratio | 1.6560 ± 0.0853 | 2.0284 ± 0.2223 | 2.1165 ± 0.1987 |

Data Interpretation: The data clearly indicate that at a concentration of 25 µM, both Aβ(31-35) and Aβ(25-35) significantly reduce cell viability and mitochondrial membrane potential while increasing DNA damage and the pro-apoptotic Bax/Bcl-2 ratio.[2] This provides strong quantitative evidence for the comparable neurotoxic and apoptotic potential of the two fragments.

Detailed Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the key experiments cited in the summary table. These protocols are designed to be self-validating systems, with built-in controls to ensure the reliability of the results.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5][6][7] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

-

Cell Seeding: Plate primary cortical neurons or PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and culture for 48 hours.

-

Treatment: Treat the cells with Aβ(31-35) or Aβ(25-35) at the desired concentrations (e.g., 25 µM) for 24 hours. Include a vehicle-only control group.

-

MTT Addition: Add 50 µL of 2 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate at 37°C for 4 hours to allow the reduction of MTT to formazan.

-

Solubilization: Carefully remove the culture medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Express the results as a percentage of the control group's absorbance.

Caspase-3 Activation Assay

This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[8][9][10][11][12]

Step-by-Step Methodology:

-

Cell Lysis: After treatment with Aβ peptides, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer.

-

Protein Quantification: Determine the total protein concentration of each lysate using a Bradford assay.

-

Caspase-3 Activity Measurement: In a 96-well plate, add 50 µg of total protein from each sample. Add a caspase-3-specific substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

-

Incubation: Incubate the plate at 37°C for 1-2 hours.

-

Absorbance Measurement: Measure the absorbance at 405 nm. The amount of p-nitroanilide released is proportional to the caspase-3 activity.

-

Data Analysis: Express the results as a fold increase in caspase-3 activity compared to the control group.

Cytochrome c Release Assay

This assay determines the release of cytochrome c from the mitochondria into the cytosol, a hallmark of the intrinsic apoptotic pathway.[13][14][15][16]

Step-by-Step Methodology:

-

Cell Fractionation: Following Aβ treatment, harvest the cells and perform subcellular fractionation to separate the mitochondrial and cytosolic fractions.

-

Protein Quantification: Determine the protein concentration of both the mitochondrial and cytosolic fractions.

-

Western Blotting: Separate the proteins from each fraction (e.g., 20 µg per lane) by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for cytochrome c. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence detection system.

-

Data Analysis: Compare the intensity of the cytochrome c band in the cytosolic fraction of treated cells to that of control cells. Use a loading control, such as β-actin for the cytosolic fraction and a mitochondrial marker (e.g., COX IV) for the mitochondrial fraction, to ensure equal protein loading.

The Pivotal Role of Methionine-35: A Redox Switch for Toxicity

A critical aspect of early Aβ(31-35) research was the discovery of the profound influence of the methionine-35 (Met-35) residue on the peptide's neurotoxicity.[1][3][17][18][19] The oxidation of this single amino acid was found to significantly attenuate the toxic effects of the peptide.

Signaling Pathway: The Impact of Met-35 Oxidation

The following diagram illustrates the proposed signaling pathway, highlighting how the redox state of Met-35 acts as a molecular switch for Aβ(31-35)-induced apoptosis.

Caption: The redox state of Methionine-35 as a modulator of Aβ(31-35) neurotoxicity.

Mechanistic Insights:

-

Reduced Met-35: The native form of Aβ(31-35) with a reduced methionine residue readily interacts with and perturbs the mitochondrial membrane.[20][21][22][23] This interaction leads to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c into the cytosol. This, in turn, activates the caspase cascade, culminating in apoptosis.

-

Oxidized Met-35: When the methionine-35 residue is oxidized to methionine sulfoxide, the peptide's ability to interact with the mitochondrial membrane is significantly diminished.[1][3] This prevents the downstream activation of the apoptotic cascade, thereby attenuating the neurotoxic effects of the peptide.

Conclusion: The Enduring Legacy of a Minimalist Toxin

The early studies on Aβ(31-35) neurotoxicity provided a crucial piece of the Alzheimer's puzzle. They demonstrated that a remarkably short peptide fragment could induce the full spectrum of apoptotic cell death observed with longer Aβ species. Furthermore, the identification of the methionine-35 residue as a critical redox-sensitive switch for toxicity offered a novel therapeutic angle. These foundational findings not only advanced our understanding of the molecular mechanisms of Aβ-induced neurodegeneration but also provided the field with a tractable and potent tool for studying the intricate pathways of neuronal demise in Alzheimer's disease. The experimental frameworks and causal relationships established in these early investigations continue to inform and guide contemporary research into novel therapeutic strategies aimed at mitigating the devastating effects of this disease.

References

-

Attenuated amyloid-β aggregation and neurotoxicity owing to methionine oxidation. (n.d.). KOPS. Retrieved January 20, 2026, from [Link]

-

[Neurotoxicity of beta-amyloid peptide 31-35 and 25-35 to cultured rat cortical neurons]. (2007). Zhonghua Yi Xue Za Zhi, 87(33), 2352-2356. Retrieved January 20, 2026, from [Link]

-

Misiti, F., Martorana, G. E., Nocca, G., Di Stasio, E., Giardina, B., & Clementi, M. E. (2004). Methionine 35 oxidation reduces toxic and pro-apoptotic effects of the amyloid beta-protein fragment (31-35) on isolated brain mitochondria. Neuroscience, 126(2), 297–303. Retrieved January 20, 2026, from [Link]

-

Pagani, F., & Eckert, A. (2011). Amyloid-Beta Interaction with Mitochondria. International Journal of Alzheimer's Disease, 2011, 925050. Retrieved January 20, 2026, from [Link]

-

Koppenol, W. H., & Visscher, L. (2012). Effect of methionine-35 oxidation on the aggregation of amyloid-β peptide. FEBS Letters, 586(16), 2249–2253. Retrieved January 20, 2026, from [Link]

-

Component of Cannabis, Cannabidiol, as a Possible Drug against the Cytotoxicity of Aβ(31–35) and Aβ(25–35) Peptides: An Investigation by Molecular Dynamics and Well-Tempered Metadynamics Simulations. (2021). ACS Chemical Neuroscience, 12(4), 670-683. Retrieved January 20, 2026, from [Link]

-

Misiti, F., Sampaolese, B., & Clementi, M. E. (2005). Ab(31–35) peptide induce apoptosis in PC 12 cells. Neurochemistry International, 46(7), 523-530. Retrieved January 20, 2026, from [Link]

-

Boyd-Kimball, D., & Butterfield, D. A. (2005). The critical role of methionine 35 in Alzheimer's amyloid beta-peptide (1-42)-induced oxidative stress and neurotoxicity. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1703(2), 149-156. Retrieved January 20, 2026, from [Link]

-

Pliaskina, A., & Bezprozvanny, I. (2021). The Role of a Pathological Interaction between β-amyloid and Mitochondria in the Occurrence and Development of Alzheimer's Disease. Acta Naturae, 13(4), 18-31. Retrieved January 20, 2026, from [Link]

-

Pagani, F., & Eckert, A. (2011). Amyloid-Beta Interaction with Mitochondria. International Journal of Alzheimer's Disease, 2011, 925050. Retrieved January 20, 2026, from [Link]

-

Importance for Oxidative Stress in Methionine-35 of Aβ(1-42). (2011). Journal of Amino Acids, 2011, 190872. Retrieved January 20, 2026, from [Link]

-

Kaminsky, Y. G., Tikhonova, L. A., & Kosenko, E. A. (2014). Critical analysis of Alzheimer's amyloid-beta toxicity to mitochondria. Reviews in the Neurosciences, 25(3), 365-381. Retrieved January 20, 2026, from [Link]

-

Hertel, C., Terzi, E., & Hauser, N. (1997). Method for measuring neurotoxicity of aggregating polypeptides with the MTT assay on differentiated neuroblastoma cells. Brain Research. Brain Research Protocols, 1(4), 379-385. Retrieved January 20, 2026, from [Link]

-

Yao, Z., Drieu, K., & Papadopoulos, V. (2001). Inhibition of amyloid-β aggregation and caspase-3 activation by the Ginkgo biloba extract EGb761. Proceedings of the National Academy of Sciences, 98(13), 7555-7560. Retrieved January 20, 2026, from [Link]

-

Neural Stem Cell Death Mechanisms Induced by Amyloid Beta. (2015). Journal of Clinical Neurology, 11(1), 11-19. Retrieved January 20, 2026, from [Link]